Home > Products > Screening Compounds P113226 > Exjade Fe3+ chelate
Exjade Fe3+ chelate - 554435-83-5

Exjade Fe3+ chelate

Catalog Number: EVT-255814
CAS Number: 554435-83-5
Molecular Formula: C21H12FeN3O4
Molecular Weight: 426.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deferasirox Fe3+ chelate (Exjade) is a rationally-designed oral iron chelator; its main use is to reduce chronic iron overload in patients who are receiving long-term blood transfusions for conditions such as beta-thalassemia and other chronic anemias. IC50 value: Target: Deferasirox is the first oral medication approved in the USA for this purpose. The half-life of deferasirox is between 8 and 16 hours allowing once a day dosing. Two molecules of deferasirox are capable of binding to 1 atom of iron which are subsequently eliminated by fecal excretion. Its low molecular weight and high lipophilicity allows the drug to be taken orally unlike desferoxamine which has to be administered by IV route (intravenous infusion). Together with deferiprone, deferasirox seems to be capable of removing iron from cells (cardiac myocytes and hepatocytes) as well as removing iron from the blood.

Deferasirox

Compound Description: Deferasirox is an orally active iron chelator used to treat chronic iron overload, often resulting from blood transfusions. [] It functions by binding to Fe3+ ions with high affinity, forming a stable chelate complex that can be readily excreted from the body. []

Deferoxamine B

Compound Description: Deferoxamine B (DFO) is another iron chelating agent used to treat iron overload. [] Unlike Deferasirox, DFO is administered parenterally. []

Relevance: Deferoxamine B shares a similar mechanism of action with Deferasirox Fe3+ chelate, both targeting and chelating Fe3+ to facilitate its removal from the body. [] Structurally, both compounds possess hydroxamate groups that are crucial for binding Fe3+.

Deferiprone

Compound Description: Deferiprone (DFP) is an oral iron chelator, primarily used in iron overload conditions like thalassemia. [, ]

Relevance: Like Deferasirox Fe3+ chelate, Deferiprone also exhibits a strong affinity for Fe3+, forming a stable complex to enhance iron excretion. [, ] Structurally, both Deferiprone and Deferasirox share a similar core structure, incorporating oxygen atoms into heterocyclic rings to create chelating sites for Fe3+.

Ethylenediaminetetraacetic Acid (EDTA)

Compound Description: EDTA is a well-known chelating agent capable of binding various metal ions, including Fe3+. [, , ] In the context of the provided research, EDTA is used to modulate the oxidation of tyrosine residues in silk fibroin, influencing the balance between dityrosine and 3,4-dihydroxyphenylalanine (DOPA) formation. [] It is also used as a tool to investigate protein conformation through EDTA-Fe3+ mediated cleavage. []

Relevance: Although EDTA is not directly structurally related to Deferasirox Fe3+, both compounds exhibit strong chelating affinities for Fe3+. [, , ] This shared property highlights the importance of specific functional groups, like hydroxamates in Deferasirox and carboxylates in EDTA, in achieving effective metal chelation.

HBED/Fe3+

Compound Description: HBED/Fe3+ is an iron chelate fertilizer increasingly used to address iron deficiency in plants grown on calcareous soils. []

Relevance: HBED/Fe3+, like Deferasirox Fe3+ chelate, demonstrates the crucial role of chelating agents in delivering Fe3+ in a bioavailable form. [] While their structures differ, both leverage the concept of iron chelation for their respective applications.

EDDHA/Fe3+

Compound Description: EDDHA/Fe3+ represents another type of iron chelate fertilizer commonly employed to combat iron deficiency in plants, particularly in alkaline soil conditions. []

Relevance: EDDHA/Fe3+ parallels the function of Deferasirox Fe3+ chelate by forming a stable complex with iron, thereby enhancing its uptake and utilization by plants. [] The comparison between these two compounds emphasizes the diversity in chelating agents and their ability to address iron availability challenges in different biological contexts.

Overview

Exjade, also known as deferasirox, is a synthetic iron chelating agent primarily used in the treatment of chronic iron overload conditions, particularly in patients receiving frequent blood transfusions. Developed by Novartis, Exjade has gained recognition for its high selectivity for ferric iron (Fe³⁺) and its ability to effectively reduce iron levels in the body. The compound belongs to the class of bis-hydroxyphenyl-triazoles and is characterized by its tridentate binding nature, allowing it to form stable complexes with iron.

Source and Classification

Deferasirox was developed following extensive research that began in 1993, where over 700 potential iron chelators were synthesized and screened. The compound is classified as a tridentate ligand, meaning that two molecules of deferasirox are required to bind one atom of ferric iron, forming a stable chelate complex. Its development was motivated by the need for a more convenient and effective oral treatment option for patients suffering from iron overload due to conditions such as thalassemia and sickle cell disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of deferasirox involves several key steps that leverage organic chemistry techniques. Initially, the compound is synthesized through a multi-step process that includes the formation of the triazole ring and subsequent functionalization to introduce hydroxyl groups. The specific method involves:

  1. Formation of the Triazole Ring: This is typically achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  2. Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at strategic positions on the phenyl rings to enhance the chelation properties of the molecule.
  3. Final Coupling: The final structure is obtained by coupling the triazole with benzoic acid derivatives, ensuring that the resulting compound has optimal iron-binding characteristics.

The synthetic route has been optimized to produce high yields of deferasirox while minimizing by-products .

Molecular Structure Analysis

Structure and Data

Deferasirox has a complex molecular structure characterized by its tridentate nature. The chemical formula is C21H15N3O4C_{21}H_{15}N_3O_4, and it features a central triazole ring flanked by two hydroxyphenyl groups and a carboxylic acid moiety. The IUPAC name for deferasirox is 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid.

Key structural data include:

  • Molecular Weight: 373.36 g/mol
  • Melting Point: 116-117 °C
  • Solubility: Poorly soluble in water (0.038 mg/mL at 37 °C) .

The three-dimensional conformation allows for effective interaction with ferric ions, facilitating strong chelation.

Chemical Reactions Analysis

Reactions and Technical Details

Deferasirox primarily undergoes coordination reactions with ferric ions (Fe³⁺). The mechanism involves the formation of a stable complex where two molecules of deferasirox bind to one ferric ion, effectively sequestering it from biological systems. This reaction can be summarized as follows:

2 Deferasirox+Fe3+ Deferasirox 2Fe3+\text{2 Deferasirox}+\text{Fe}^{3+}\rightarrow \text{ Deferasirox }_2\text{Fe}^{3+}

This complex is then excreted from the body via fecal routes rather than renal pathways, which is advantageous for patients with compromised kidney function .

Mechanism of Action

Process and Data

The mechanism of action of deferasirox involves several key steps:

  1. Binding to Ferric Iron: Deferasirox selectively binds to ferric iron present in excess due to conditions like repeated blood transfusions.
  2. Formation of Inert Complexes: The deferasirox-iron complex formed is relatively inert, preventing redistribution within tissues.
  3. Excretion: The complex is excreted primarily through feces, reducing systemic iron levels without causing significant toxicity .

Clinical studies have demonstrated that deferasirox effectively reduces serum ferritin levels and improves organ function in patients with chronic iron overload .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Deferasirox exhibits several notable physical and chemical properties:

  • State: Solid
  • LogP (Partition Coefficient): Approximately 3.52, indicating moderate lipophilicity.
  • pKa Values:
    • Strongest acidic pKa: 4.51
    • Strongest basic pKa: -0.089
  • Hydrogen Bonding Capacity:
    • Hydrogen bond acceptors: 6
    • Hydrogen bond donors: 3
  • Polar Surface Area: 108.47 Ų

These properties contribute to its effectiveness as an oral chelator, allowing it to maintain therapeutic levels in plasma over extended periods .

Applications

Scientific Uses

Deferasirox is primarily used in clinical settings for:

  • Treatment of Chronic Iron Overload: Particularly effective in patients with conditions such as thalassemia major or sickle cell disease who require regular blood transfusions.
  • Research Applications: Investigated for its potential use in other diseases associated with iron dysregulation, such as neurodegenerative disorders and certain cancers .

The compound's unique properties make it a valuable tool in both therapeutic and research contexts related to iron metabolism and toxicity management .

Properties

CAS Number

554435-83-5

Product Name

Exjade Fe3+ chelate

IUPAC Name

4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)

Molecular Formula

C21H12FeN3O4

Molecular Weight

426.2 g/mol

InChI

InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3

InChI Key

ABQALTGEPFNCIY-UHFFFAOYSA-K

SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3]

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.